3-(3,4-dimethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide
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Overview
Description
3-(3,4-dimethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c]quinoline core, followed by the introduction of the 3,4-dimethylphenyl and furan-2-ylpropyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the compound.
Scientific Research Applications
3-(3,4-dimethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound shares the furan-2-yl group and has applications in organic electronics.
Dihydro-3-(tetrapropenyl)furan-2,5-dione: Another compound with a furan moiety, used in various chemical transformations.
Uniqueness
3-(3,4-dimethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide is unique due to its combination of functional groups and the thieno[3,2-c]quinoline core. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2S/c1-17-11-12-19(15-18(17)2)24-22-16-29-23-10-4-3-9-21(23)25(22)32-26(24)27(30)28-13-5-7-20-8-6-14-31-20/h3-4,6,8-12,14-16H,5,7,13H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFFGFIHCNQLKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC3=C2C=NC4=CC=CC=C43)C(=O)NCCCC5=CC=CO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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